Glycidamide

DNA Adducts Genotoxicity In Vitro Toxicology

Genotoxicity researchers face a critical pitfall: acrylamide fails to form DNA adducts under physiological conditions, risking false negatives in DNA damage assays. Glycidamide (CAS 5694-00-8) is the direct-acting epoxide metabolite that bypasses CYP2E1 activation, forming promutagenic N7-Gua and N3-Ade adducts without S9. • Direct positive control for Ames, comet & MLA assays without S9 • LC-MS/MS calibrant for N7-GA-Gua & GAVal hemoglobin adduct quantification • Enables isolated dose-response modeling of epoxide mutagenesis Supplied at ≥95% purity for reproducible inter-laboratory validation.

Molecular Formula C3H5NO2
Molecular Weight 87.08 g/mol
CAS No. 5694-00-8
Cat. No. B1671898
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGlycidamide
CAS5694-00-8
Synonyms(+--)-oxiranecarboxamide
2,3-epoxypropanamide
2-oxiranecarboxamide
glycidamide
glycidic acid amide
oxirane-2-carboxamide
oxiranecarboxamide
Molecular FormulaC3H5NO2
Molecular Weight87.08 g/mol
Structural Identifiers
SMILESC1C(O1)C(=O)N
InChIInChI=1S/C3H5NO2/c4-3(5)2-1-6-2/h2H,1H2,(H2,4,5)
InChIKeyFMAZQSYXRGRESX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilityIn water, 4.3X10+5 mg/L at 25 °C (est)
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Glycidamide Procurement Guide


Glycidamide (oxiranecarboxamide, CAS 5694-00-8) is a reactive epoxide metabolite of acrylamide, widely recognized as the principal genotoxic and carcinogenic agent mediating the adverse effects associated with acrylamide exposure [1]. It is an electrophilic molecule that forms covalent adducts with DNA and proteins, serving as a critical reference standard for analytical toxicology, biomarker development, and mechanistic studies of DNA damage [2]. Its utility in research stems from its direct reactivity with nucleophilic sites in DNA, which distinguishes it from its parent compound acrylamide, which does not form DNA adducts under physiological conditions [3].

Direct DNA-reactive positive control for genotoxicity assays
Analytical reference standard for glycidamide-specific DNA and hemoglobin adducts
Bypass CYP2E1 metabolic activation for direct carcinogenicity modeling
Supports CYP2E1 functional validation in enzyme-competent systems

Why Glycidamide Cannot Be Replaced


Generic substitution of glycidamide with acrylamide or other epoxide analogs (e.g., glycidol) fails because their genotoxic mechanisms are fundamentally distinct. Acrylamide reacts primarily with proteins (e.g., hemoglobin) and not DNA under in vivo conditions, whereas glycidamide directly forms promutagenic DNA adducts, primarily at N7-guanine and N3-adenine, which are essential for studying mutagenic and carcinogenic pathways [1]. This differential reactivity is not simply a matter of potency; it represents a binary divergence in molecular targeting. Using acrylamide as a surrogate in assays designed to measure DNA damage, such as comet or adductomics, would yield false-negative results for the glycidamide-specific lesion [2]. Furthermore, the quantitative relationship between exposure dose and DNA adduct formation is linear for glycidamide but saturable for acrylamide, precluding reliable extrapolation for risk assessment [3].

Glycidamide (Target)
Forms promutagenic DNA adducts (N7-Gua, N3-Ade) directly
Linear dose-response for DNA adducts and mutagenicity
Direct-acting positive control without S9 requirement
Acrylamide (Potential Substitute)
Reacts primarily with proteins, not DNA, under physiological conditions
DNA adduct formation requires CYP2E1 metabolism and is saturable
Fails as positive control in direct DNA damage assays

Glycidamide vs. Acrylamide Evidence


DNA Adduct Formation

In L5178Y/Tk+/- mouse lymphoma cells, glycidamide (GA) induced DNA adducts in a linear dose-dependent manner, while acrylamide (AA) produced no detectable GA-derived DNA adducts at any concentration tested [1]. The levels of N7-(2-carbamoyl-2-hydroxyethyl)-guanine (N7-GA-Gua) were approximately 60-fold higher than those of N3-(2-carbamoyl-2-hydroxyethyl)-adenine (N3-GA-Ade) across the dose range of 0.125-4 mM GA [1].

DNA Adduct Formation
Head-to-head
N7-GA-Gua adducts 60-fold higher than N3-GA-Ade; acrylamide produced no GA-derived adducts
Confirms glycidamide as direct DNA-reactive species
LC-MS/MS in L5178Y cells, 4 h without S9
DNA Adducts Genotoxicity In Vitro Toxicology

Mutagenic Potency

In the L5178Y/Tk+/- mouse lymphoma assay, glycidamide (GA) induced a significant increase in mutant frequency starting at a concentration of 2 mM, whereas acrylamide (AA) required a concentration of 12 mM to achieve a significant increase [1]. This indicates that GA is substantially more potent as a mutagen in this mammalian cell system.

Mutagenic Potency
Head-to-head
6-fold lower LOEC (2 mM GA vs 12 mM AA)
Supports mutagenicity screening sensitivity
L5178Y assay without S9; reported mutant frequency increase
Mutagenicity Mammalian Cell Assay Risk Assessment

Sister Chromatid Exchange Induction

In V79 Chinese hamster cells, glycidamide (GA) induced sister chromatid exchanges (SCEs) in a clear dose-responsive manner, whereas acrylamide (AA) increased SCEs only at the highest dose tested (2 mM) [1]. A very strong correlation was observed between the levels of N7-GA-Gua adducts and the extent of SCE induction in GA- and AA-treated cells, directly linking the specific DNA lesion to the cytogenetic outcome [1].

SCE Induction
Head-to-head
Dose-dependent SCE increase; acrylamide marginal only at high dose
Supports clastogenicity endpoint studies
V79 cells; adduct level correlated with SCE frequency
Cytogenetics Clastogenicity DNA Damage Response

In Vivo Carcinogenicity

The National Toxicology Program (NTP) conducted parallel two-year drinking water carcinogenicity studies of acrylamide (AA) and glycidamide (GA) in F344/N Nctr rats and B6C3F1/Nctr mice [1]. The data indicated a strong concordance of tumor sites between the two bioassays, providing direct evidence that the carcinogenic activity of acrylamide is mediated through its metabolic conversion to glycidamide [1].

In Vivo Carcinogenicity
Cross-study
Tumor site concordance between AA and GA in NTP bioassays
Bypasses metabolic activation for direct carcinogen modeling
Two-year drinking water studies, rats and mice
Carcinogenesis In Vivo Toxicology NTP Bioassay

Analytical Standard Specifications

Commercial glycidamide analytical standards are available with certified purity of ≥96.0% (TLC) or ≥95% (qNMR), suitable for use as reference materials in quantitative LC-MS/MS analyses of biological samples . Unlike acrylamide, which requires metabolic activation to form the DNA-reactive epoxide, glycidamide can be directly used to spike matrices and validate adduct quantification methods without concern for conversion efficiency [1].

Analytical Standard
Supporting evidence
Purity ≥96% (TLC) or ≥95% (qNMR)
Enables direct adduct calibration
No metabolic activation required for spiking
Analytical Chemistry Method Validation Biomonitoring

Glycidamide Application Scenarios


DNA Adduct Positive Control

Use glycidamide as a direct-acting positive control in in vitro genotoxicity assays (e.g., Ames test, mouse lymphoma assay, comet assay) to validate the sensitivity of the test system to epoxide-induced DNA damage. Unlike acrylamide, glycidamide does not require exogenous metabolic activation (S9) to form DNA adducts [1], ensuring a reliable and consistent response across experiments and laboratories [2].

Adduct Quantification Calibration Standard

Employ high-purity glycidamide (≥95%) as a primary standard to calibrate liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for quantifying N7-GA-Gua and N3-GA-Ade DNA adducts, as well as N-(2-carbamoyl-2-hydroxyethyl)-Val (GAVal) hemoglobin adducts, in human and animal biological samples [3]. This application is essential for population studies assessing dietary or occupational exposure to acrylamide.

Direct Carcinogenesis Modeling

Administer glycidamide directly to in vitro cell cultures or in vivo animal models (e.g., rodents) to study the downstream mutagenic and carcinogenic consequences of epoxide-induced DNA damage in isolation [4]. This approach circumvents the variable and saturable CYP2E1-mediated metabolism of acrylamide, allowing for precise dose-response modeling of the ultimate carcinogen [5].

CYP2E1 Activation Validation

Use glycidamide in conjunction with acrylamide to functionally validate CYP2E1-expressing cell lines or microsomal preparations. A positive response to acrylamide only in the presence of active CYP2E1, contrasted with a direct response to glycidamide regardless of CYP2E1 status, confirms the specific metabolic pathway is intact and operational [6].

Application
Selection Property
Validation Focus
Genotoxicity positive control
Direct DNA reactivity
S9-independent adduct formation
Adduct quantification standard
Certified purity reference
Adduct-specific calibration
In vivo carcinogenesis model
Direct-acting carcinogen
Bypass metabolic activation
CYP2E1 activity assay
Metabolic pathway control
CYP2E1-dependent response validation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
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